molecular formula C18H15FN2O2 B2845833 N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1209807-46-4

N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No. B2845833
CAS RN: 1209807-46-4
M. Wt: 310.328
InChI Key: HFDXHCQUWRJYRJ-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific compound you mentioned would have additional functional groups attached to this ring.


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various bioactive compounds . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” has a molecular weight of 193.18 .

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

A study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of heterocyclic analogues for improving metabolic stability. Such research underscores the potential of N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide analogues in developing potent and metabolically stable therapeutic agents (Stec et al., 2011).

Anticancer and Kinase Inhibitory Activities

Another significant application is found in the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This study indicates that structural modifications on compounds similar to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide can yield potent anticancer agents with specific kinase inhibition properties (Fallah-Tafti et al., 2011).

Novel Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural similarities to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, demonstrated antipsychotic-like profiles without dopamine receptor interaction, presenting a new avenue for antipsychotic drug development (Wise et al., 1987).

Anti-tumor Activities of Isoxazole Compounds

A study on the synthesis and anti-tumor activities of novel isoxazole compounds, which are structurally related to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, revealed that certain derivatives exhibit better anti-tumor activities, demonstrating the compound's potential in cancer research (Hao-fei, 2011).

Future Directions

Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities. Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

properties

IUPAC Name

N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-9-5-4-8-15(16)17-10-14(21-23-17)11-18(22)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDXHCQUWRJYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

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